(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine
Description
(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine is a secondary amine characterized by a 2-aminoethyl group (-CH₂CH₂NH₂) attached to a 2,4-dimethoxy-substituted benzyl moiety. Its molecular formula is C₁₁H₁₈N₂O₂ in its dihydrochloride salt form (CID 54593686), with a free base molecular weight of 194.24 g/mol (calculated from the formula C₁₁H₁₇N₂O₂) . The compound’s structure includes electron-rich methoxy groups at the 2- and 4-positions of the aromatic ring, which enhance solubility in polar solvents and influence electronic interactions in synthetic or biological contexts. Synthetically, it is derived via reductive amination or alkylation of 2,4-dimethoxybenzylamine (CAS 20781-20-8) with aminoethylating agents .
Properties
IUPAC Name |
N'-[(2,4-dimethoxyphenyl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-14-10-4-3-9(8-13-6-5-12)11(7-10)15-2/h3-4,7,13H,5-6,8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZCZXQCKGZBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine typically involves the reaction of 2,4-dimethoxybenzyl chloride with ethylenediamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study the interactions between amine-containing molecules and biological receptors. It is also employed in the synthesis of biologically active compounds that can act as enzyme inhibitors or receptor agonists/antagonists .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. These derivatives may exhibit activities such as anti-inflammatory, analgesic, or anticancer properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of (2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the dimethoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares [(2-aminoethyl)(2,4-dimethoxyphenyl)methyl]amine with structurally related benzylamine derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthesis Method |
|---|---|---|---|---|
| (2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine (free base) | C₁₁H₁₇N₂O₂ | 194.24 | 2-Aminoethyl, 2,4-dimethoxybenzyl | Alkylation of 2,4-dimethoxybenzylamine |
| 2,4-Dimethoxybenzylamine | C₉H₁₃NO₂ | 167.21 | Benzylamine, 2,4-dimethoxy | Reductive amination of 2,4-dimethoxybenzaldehyde |
| (2,4-Dimethoxyphenyl)methylamine | C₁₁H₁₇NO₂ | 195.26 | Ethyl, 2,4-dimethoxybenzyl | Alkylation of benzylamine with ethyl halides |
| (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine | C₁₄H₂₁NO₂ | 235.33 | Cyclopropylethyl, 2,4-dimethoxybenzyl | Reductive amination with cyclopropylethylamine |
Key Observations:
Substituent Effects: The 2-aminoethyl group in the target compound introduces a primary amine, enabling hydrogen bonding and participation in nucleophilic reactions, unlike the ethyl or cyclopropylethyl groups in analogs . Methoxy Groups: All compounds share 2,4-dimethoxybenzyl substituents, which enhance solubility in organic solvents (e.g., chloroform, DMSO) and modulate electronic properties .
Molecular Weight and Solubility: The target compound’s higher molecular weight (194.24 g/mol) compared to 2,4-dimethoxybenzylamine (167.21 g/mol) reflects the added aminoethyl group. The dihydrochloride salt form further increases aqueous solubility due to ionic interactions . Ethyl and cyclopropylethyl analogs exhibit lower polarity, reducing water solubility but enhancing lipid membrane permeability .
Biological Activity
(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine, also known as a derivative of phenethylamine, has garnered attention for its potential biological activities. This compound is structurally related to various psychoactive substances and is studied for its interactions with biological systems, particularly in the context of neuropharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a 2-aminoethyl group attached to a 2,4-dimethoxyphenyl moiety, which may influence its biological activity through interactions with neurotransmitter systems.
Research indicates that this compound may interact with specific receptors in the central nervous system. While detailed mechanisms are still under investigation, it is hypothesized that the compound may act as a monoamine releaser , similar to other compounds in its class. This action could potentially modulate neurotransmitter levels, particularly dopamine and serotonin, contributing to its pharmacological effects.
Biological Activity Overview
The biological activity of this compound can be summarized in the following key areas:
- Neuropharmacological Effects : Preliminary studies suggest that this compound may exhibit stimulant-like effects due to its structural similarity to known psychoactive substances. It could potentially enhance mood and cognitive functions by increasing the availability of neurotransmitters in synaptic clefts.
- Antiviral Properties : There is emerging evidence that compounds similar to this compound may disrupt viral replication processes by targeting viral proteins such as the gag-pol polyprotein. This suggests potential applications in antiviral drug development.
Case Studies and Research Findings
- Clinical Observations : A case study involving the exposure to structurally related compounds indicated significant physiological responses, including tachycardia and agitation. These findings highlight the potential for serious side effects associated with compounds in this class .
- Experimental Studies : In vitro studies have demonstrated that related phenethylamines can affect cellular signaling pathways involved in neurotransmitter release. For instance, research on dopamine analogs indicates that modifications in the chemical structure can lead to varied biological responses .
- Metabolic Pathways : Investigations into the metabolism of similar compounds have revealed that they undergo significant biotransformation within biological systems. Understanding these pathways is crucial for predicting pharmacokinetics and potential toxicity.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
